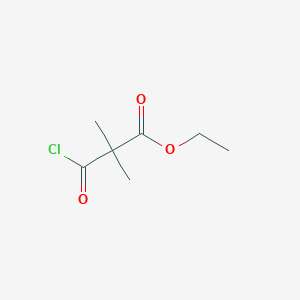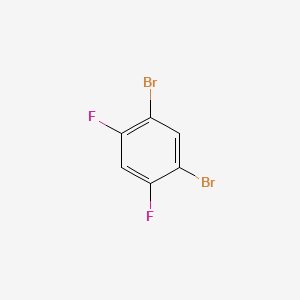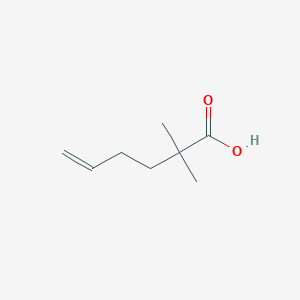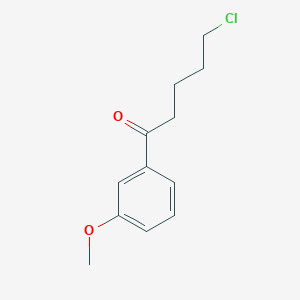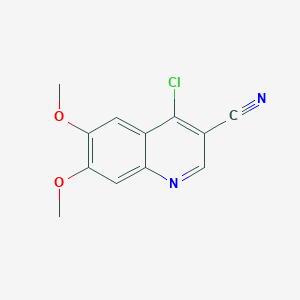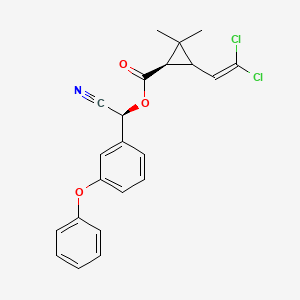
β-氯氰菊酯
概述
描述
Cypermethrin-beta, also known as Beta-cypermethrin, is used to control a wide range of insects, especially Lepidoptera and Coleoptera, in various crops. It is also used for insect control in public health and for ectoparasite control on animals . It is also used as a medication to treat parasitic skin diseases .
Synthesis Analysis
A Pretreatment Method for HPLC Analysis of Cypermethrin in Microbial Degradation Systems was systemically studied, primarily to solve the problem of inaccurate determination of CY concentration caused by its uneven distribution in the systems . The determination of CY in the pretreated sample by HPLC showed a high precision .Molecular Structure Analysis
Beta-cypermethrin has a molecular formula of C22H19Cl2NO3 and a molecular weight of 416.3 g/mol . It has four peaks at 1.27, 1.84, 2.12, and 2.92 THz .Chemical Reactions Analysis
Bacillus thuringiensis Strain SG4 effectively degraded cypermethrin under different conditions. The maximum degradation was observed at 32 °C, pH 7.0, and a shaking speed of 110 rpm, and about 80% of the initial dose of cypermethrin (50 mg·L −1) was degraded in minimal salt medium within 15 days .Physical And Chemical Properties Analysis
Beta-cypermethrin has a molecular weight of 416.3 g/mol. It has a XLogP3 of 6, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 7 .科学研究应用
对斑马鱼抗氧化系统的影响β-氯氰菊酯对斑马鱼等水生动物抗氧化系统的影响已得到研究。研究表明,接触 β-氯氰菊酯会导致斑马鱼肝脏和大脑中抗氧化酶活性的变化。这表明由于使用这种农药对水生生物产生了潜在的环境影响 (Mu 等人,2014)。
对小鼠生殖功能的损害对雄性小鼠的研究表明,β-氯氰菊酯会损害生殖功能。这与氧化应激有关,表明这种化合物对哺乳动物生殖健康构成潜在风险 (Wang 等人,2009)。
家蝇的抗性对家蝇的研究表明,它们可以对 β-氯氰菊酯产生抗性,这突出了害虫控制中的挑战和对有效管理策略的需求 (Zhang 等人,2008)。
斑马鱼的生殖毒性已证明 β-氯氰菊酯会影响斑马鱼的生殖系统,导致与下丘脑-垂体-性腺 (HPG) 轴相关的激素水平和基因表达发生改变。这表明农药暴露对鱼类种群构成潜在威胁 (Lu 等人,2020)。
对土壤微生物群落的影响研究还探讨了 β-氯氰菊酯对土壤微生物活动的影响。似乎在某些浓度下,β-氯氰菊酯可能不会对土壤微生物群落造成显着危害,这对于了解其环境影响至关重要 (Zhuang 等人,2011)。
在母鸡中的生物积累和代谢研究表明,β-氯氰菊酯及其代谢物可以积累在蛋鸡的组织和鸡蛋中。这表明通过食物链对人类的潜在接触,并强调了监测和监管农业中农药使用的重要性 (Liu 等人,2017)。
安全和危害
未来方向
属性
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17?,18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-FLXSOZOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C1C=C(Cl)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052871 | |
| Record name | beta-Cypermethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cypermethrin-beta | |
CAS RN |
1224510-29-5 | |
| Record name | beta-Cypermethrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224510295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Cypermethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

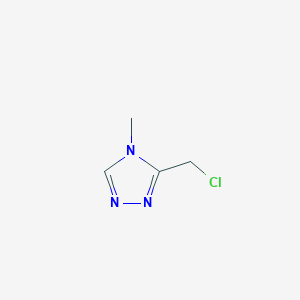
![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)
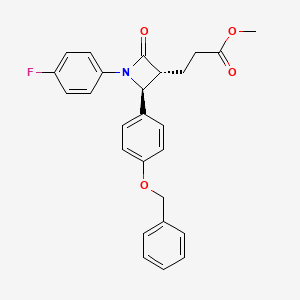
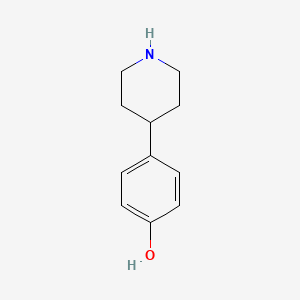
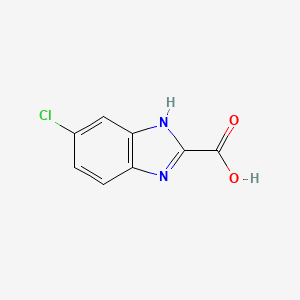
![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)
![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)
